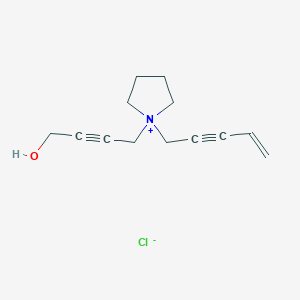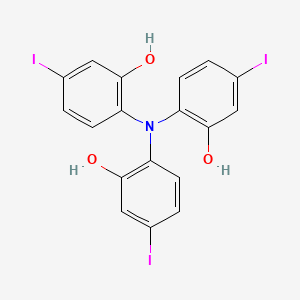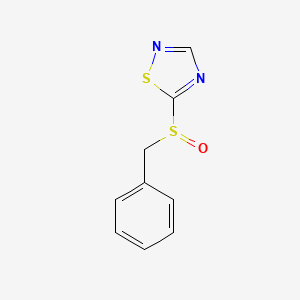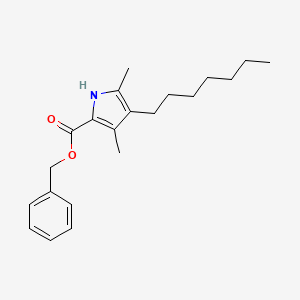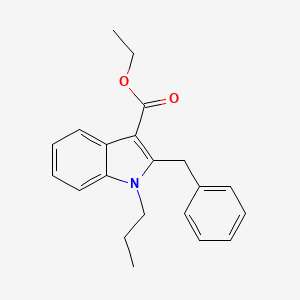![molecular formula C12H6ClNO3S B14199932 5-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]furan-2-carbaldehyde CAS No. 920536-43-2](/img/structure/B14199932.png)
5-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]furan-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]furan-2-carbaldehyde is a chemical compound known for its unique structure, which combines a benzoxazole ring with a furan ring through a sulfanyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]furan-2-carbaldehyde typically involves the reaction of 5-chloro-2-mercaptobenzoxazole with furan-2-carbaldehyde under specific conditions. One common method includes:
Reactants: 5-chloro-2-mercaptobenzoxazole and furan-2-carbaldehyde.
Solvent: Often, a polar aprotic solvent like dimethylformamide (DMF) is used.
Catalyst: A base such as potassium carbonate (K2CO3) can be employed to facilitate the reaction.
Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.
Time: The reaction may take several hours to complete, often monitored by thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control and efficiency.
化学反応の分析
Types of Reactions
5-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the benzoxazole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: 5-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]furan-2-carboxylic acid.
Reduction: 5-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]furan-2-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
科学的研究の応用
5-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in heterocyclic chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 5-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]furan-2-carbaldehyde largely depends on its application:
Biological Activity: It may interact with microbial enzymes, disrupting their function and leading to antimicrobial effects.
Pharmacological Activity: As a pharmacophore, it can bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 5-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]furan-2-carboxylic acid
- 5-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]furan-2-methanol
- 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)acetamide
Uniqueness
5-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]furan-2-carbaldehyde is unique due to its combination of a benzoxazole and furan ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials.
特性
CAS番号 |
920536-43-2 |
|---|---|
分子式 |
C12H6ClNO3S |
分子量 |
279.70 g/mol |
IUPAC名 |
5-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C12H6ClNO3S/c13-7-1-3-10-9(5-7)14-12(17-10)18-11-4-2-8(6-15)16-11/h1-6H |
InChIキー |
RQPHPFARCZGKTR-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)SC3=CC=C(O3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


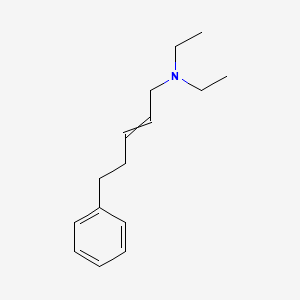
![3-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)imidazolidine-2,4-dione](/img/structure/B14199856.png)
![4-{5-[2-(Thiophen-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14199857.png)
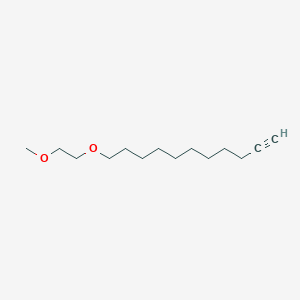
![2-Phenyl-5-[(E)-(3,4,5-trimethoxyphenyl)diazenyl]pyrimidine-4,6-diamine](/img/structure/B14199865.png)

![Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate](/img/structure/B14199886.png)
![Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]-](/img/structure/B14199888.png)

